L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-
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Overview
Description
L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- is a synthetic derivative of the amino acid L-valine. This compound is characterized by the presence of an ethoxycarbonyl group and a benzoyl group attached to the valine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- typically involves the reaction of L-valine with ethyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- involves its interaction with specific molecular targets. The ethoxycarbonyl and benzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-valine: Another derivative of L-valine with a carbobenzoxy group.
N-Benzyloxycarbonyl-L-isoleucyl-L-valine: A compound with a benzyloxycarbonyl group attached to isoleucine and valine.
4-(Methoxycarbonyl)phenyl N-(4-(ethoxycarbonyl)phenyl)carbamate: A compound with similar functional groups but different structural arrangement.
Uniqueness
L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
872727-44-1 |
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Molecular Formula |
C17H22N2O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(ethoxycarbonylcarbamoyl)benzoyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C17H22N2O6/c1-5-25-16(24)19-14(21)11-9-7-6-8-10(11)13(20)18-12(15(22)23)17(2,3)4/h6-9,12H,5H2,1-4H3,(H,18,20)(H,22,23)(H,19,21,24)/t12-/m1/s1 |
InChI Key |
UUJBSQYWGHJVDT-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)C1=CC=CC=C1C(=O)N[C@H](C(=O)O)C(C)(C)C |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CC=CC=C1C(=O)NC(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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